molecular formula C13H14N2O2 B11058521 2-amino-7-hydroxy-4-propyl-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-propyl-4H-chromene-3-carbonitrile

Cat. No.: B11058521
M. Wt: 230.26 g/mol
InChI Key: ABWZNLONRFPVFA-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE: is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxycoumarin with an appropriate aldehyde and malononitrile in the presence of a base such as piperidine. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired chromene derivative .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green solvents and catalysts can also be explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-keto or 7-aldehyde derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, it can scavenge free radicals, thereby exhibiting antioxidant properties. The exact molecular pathways involved in its anticancer and anti-inflammatory activities are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-HYDROXY-4-PROPYL-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-amino-7-hydroxy-4-propyl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C13H14N2O2/c1-2-3-9-10-5-4-8(16)6-12(10)17-13(15)11(9)7-14/h4-6,9,16H,2-3,15H2,1H3

InChI Key

ABWZNLONRFPVFA-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(C=C(C=C2)O)OC(=C1C#N)N

Origin of Product

United States

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